molecular formula C14H10N2O5 B1295918 2-[(4-Nitrobenzoyl)amino]benzoic acid CAS No. 6345-04-6

2-[(4-Nitrobenzoyl)amino]benzoic acid

Cat. No.: B1295918
CAS No.: 6345-04-6
M. Wt: 286.24 g/mol
InChI Key: PHYYRWFTRXRAQA-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzoyl)amino]benzoic acid (CAS 6345-04-6) is a benzoic acid derivative with the molecular formula C₁₄H₁₀N₂O₅ and a molecular weight of 286.25 g/mol . Its structure consists of a benzoic acid backbone substituted at the 2-position by an amino group linked to a 4-nitrobenzoyl moiety.

The synthesis of this compound typically involves coupling reactions between 4-nitrobenzoyl chloride and 2-aminobenzoic acid under basic conditions. Crystallographic studies of related compounds, such as 4-((4-nitrobenzoyl)amino)benzoic acid, confirm the planar arrangement of the aromatic rings and intramolecular hydrogen bonding between the amide and carboxylic acid groups .

Properties

IUPAC Name

2-[(4-nitrobenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(9-5-7-10(8-6-9)16(20)21)15-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYYRWFTRXRAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287520
Record name 2-[(4-Nitrobenzoyl)amino]benzoic acid
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Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-04-6
Record name NSC51434
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Record name 2-[(4-Nitrobenzoyl)amino]benzoic acid
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Record name N-(4-nitrobenzoyl)anthranilic acid
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Preparation Methods

The synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid typically involves the reaction of 4-nitrobenzoic acid with 2-aminobenzoic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Scientific Research Applications

Scientific Research Applications

2-[(4-Nitrobenzoyl)amino]benzoic acid serves as a versatile building block in chemical synthesis and has been utilized in various research contexts:

  • Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including reduction, substitution, and hydrolysis.
  • Proteomics Research : In biological studies, it is used to investigate protein interactions and functions. The compound's ability to modify protein activity makes it valuable in proteomics.
  • Enzyme Inhibition Studies : It has been studied for its potential to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism. This inhibition may have implications for metabolic disorders.

The biological activity of this compound is significant and includes:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicate a minimum inhibitory concentration (MIC) that highlights its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies show cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis in these cells, suggesting a promising avenue for cancer therapy.
  • Anti-inflammatory Effects : Similar compounds have been reported to inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory properties that could be explored further.

Antibacterial Efficacy

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties. Research indicates that the presence of the nitro group enhances antimicrobial effects by interfering with bacterial cell wall synthesis and metabolic pathways. For instance:

  • A study highlighted its effectiveness against various strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial infections.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. For example:

  • In laboratory settings, it was found to induce apoptosis in HepG2 and MCF-7 cell lines, suggesting mechanisms involving cellular stress responses and potential pathways for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(4-nitrobenzoyl)amino]benzoic acid with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Positional Isomers

  • 4-[(4-Nitrobenzoyl)amino]benzoic acid (CAS 19717-14-7): This positional isomer differs in the substitution site of the nitrobenzoyl group (4-position instead of 2-position).
  • 3-[(3-Nitrobenzoyl)amino]benzoic acid (CAS 106590-58-3): The meta-nitro substitution on the benzoyl group disrupts electronic conjugation, leading to weaker hydrogen-bonding interactions compared to the para-nitro analog .

Functional Group Variations

  • 2-[(4-Fluorobenzoyl)(methyl)amino]benzoic acid (C₁₅H₁₂FNO₃): The replacement of the nitro group with fluorine and the addition of a methyl group on the amide nitrogen increase lipophilicity (logP ≈ 2.1) and reduce acidity, making this compound more membrane-permeable .
  • 2-[([1,1′-Biphenyl]-4-ylsulfonyl)amino]-benzoic acid: The sulfonamide group enhances acidity (pKa ~3.5) and introduces stronger hydrogen-bond acceptor properties compared to the amide group in this compound .

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Molecular Weight (g/mol) Key Properties
This compound 2-Nitrobenzoyl, carboxylic acid 286.25 Moderate solubility in DMSO, pKa ~4.2
5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic acid Additional nitro and hydroxy 349.24 Enhanced acidity (pKa ~3.8), UV absorption at 320 nm
890312-29-5 (Phenylethyl derivative) 2-Phenylethyl, 4-nitrobenzoyl 390.39 High lipophilicity (logP ~4.5), low water solubility

Biological Activity

2-[(4-Nitrobenzoyl)amino]benzoic acid, with the molecular formula C14_{14}H10_{10}N2_2O5_5, is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of Biological Activity

Mechanism of Action

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is hypothesized to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism, which may have implications in metabolic disorders. Additionally, the nitro group present in the compound can undergo reduction reactions, potentially leading to the formation of reactive intermediates that may interact with cellular macromolecules.

Therapeutic Applications

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies suggest a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer therapy .
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructureBiological Activity
2-Amino-4-nitrobenzoic acidStructureModerate antibacterial activity
4-Nitrobenzoic acidStructureAntimicrobial and antifungal properties
2-[(4-Nitrobenzoyl)pyrrolidine-2-amido]benzoic acidN/AEnhanced anticancer activity due to pyrrolidine moiety

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various derivatives of benzoic acids demonstrated that this compound exhibited significant inhibition against MRSA with an IC50_{50} value comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro assays revealed that this compound had IC50_{50} values ranging from 15 µM to 25 µM against HepG2 cell lines, indicating a potent cytotoxic effect. This suggests its potential use as a lead compound in the development of anticancer therapies .
  • Anti-inflammatory Mechanism : In a study evaluating the anti-inflammatory properties of various nitro-substituted compounds, it was found that this compound significantly reduced NO production in LPS-stimulated RAW 264.7 macrophage cells, aligning with findings from other studies on similar compounds .

Q & A

Q. What are the recommended methods for synthesizing 2-[(4-Nitrobenzoyl)amino]benzoic acid while ensuring high yield and purity?

To synthesize this compound, researchers often employ multi-step reactions involving nitration, coupling, and hydrolysis. Key steps include:

  • Nitrobenzoylation : Reacting 4-nitrobenzoic acid derivatives with aminobenzoic acid precursors under acidic or basic conditions.
  • Catalytic Hydrogenation : For intermediates requiring nitro group reduction, use palladium-carbon (Pd/C) catalysts in solvents like methanol or ethanol .
  • Analytical Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC). Structural integrity is verified using 1H^1\text{H} NMR and mass spectrometry (MS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Methods : Use 1H^1\text{H} NMR to confirm substituent positions and integration ratios. Infrared (IR) spectroscopy identifies functional groups like the nitro (–NO2_2) and carboxylic acid (–COOH) moieties .
  • Chromatography : HPLC with UV detection ensures purity (>98%), while gas chromatography-mass spectrometry (GC-MS) detects volatile impurities .
  • Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to validate stoichiometry .

Advanced Research Questions

Q. What strategies resolve data contradictions in crystallographic analysis of this compound?

Crystallographic discrepancies (e.g., unit cell parameters vs. density functional theory predictions) require:

  • Software Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to optimize atomic displacement parameters. Cross-validate with SHELXS/SHELXD for phase resolution .
  • Twinned Data Handling : For twinned crystals, apply SHELXPRO’s twin law algorithms to deconvolute overlapping reflections .
  • Validation Tools : Utilize PLATON or Mercury to check for missed symmetry or hydrogen bonding inconsistencies .

Q. How does the nitro group at the 4-position of the benzoyl moiety influence the compound’s physicochemical properties?

  • Electronic Effects : The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, altering acidity (pKa) of the carboxylic acid group. Measure via potentiometric titration .
  • Solubility : Compare solubility in polar (e.g., DMSO) vs. nonpolar solvents using UV-Vis spectroscopy. Nitro groups typically decrease solubility in aqueous media .
  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition profiles influenced by nitro group stability .

Q. What methodological approaches are used to study polymorphic forms of this compound?

  • Spectroscopic Differentiation : Raman spectroscopy identifies polymorph-specific vibrational modes (e.g., nitro group stretching at ~1520 cm1^{-1}) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves lattice parameters, while powder XRD (PXRD) tracks phase transitions under thermal stress .
  • Co-crystallization Screening : Screen with co-formers (e.g., amines) in varying solvents to isolate stable co-crystals. Analyze hydrogen-bonding networks via Hirshfeld surfaces .

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